1-(2-(Trifluoromethyl)phenyl)naphthalene
CAS No.:
Cat. No.: VC15907858
Molecular Formula: C17H11F3
Molecular Weight: 272.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11F3 |
|---|---|
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | 1-[2-(trifluoromethyl)phenyl]naphthalene |
| Standard InChI | InChI=1S/C17H11F3/c18-17(19,20)16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
| Standard InChI Key | IHPBNCPBDVGASF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a naphthalene ring (two fused benzene rings) linked to a phenyl group substituted with a trifluoromethyl (-CF) moiety at the 2-position. This configuration creates a planar geometry with partial steric hindrance due to the bulky -CF group, influencing its reactivity and intermolecular interactions . Key structural identifiers include:
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IUPAC Name: 1-[2-(Trifluoromethyl)phenyl]naphthalene
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Canonical SMILES:
Physicochemical Properties
Computed properties from PubChem highlight its lipophilic nature and stability:
| Property | Value |
|---|---|
| XLogP3 | 5.7 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar SA | 0 Ų |
| Heavy Atom Count | 20 |
The high XLogP3 value indicates significant hydrophobicity, making it suitable for lipid membrane penetration in pharmaceutical contexts .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves cross-coupling reactions between naphthalene derivatives and trifluoromethyl-substituted aryl halides. A common method employs Suzuki-Miyaura coupling, where a naphthaleneboronic acid reacts with 1-bromo-2-(trifluoromethyl)benzene in the presence of a palladium catalyst .
Representative Reaction:
Yields typically range from 65–80%, with purity enhanced via column chromatography or recrystallization .
Challenges in Scale-Up
The trifluoromethyl group’s electron-withdrawing nature complicates regioselectivity during coupling. Optimizing reaction conditions—such as using ligand-accelerated catalysis or microwave-assisted synthesis—can mitigate side products like diarylated derivatives .
Applications in Advanced Materials and Pharmaceuticals
Liquid Crystal Compositions
Patent JP5062472B2 discloses its utility in liquid crystal mixtures for displays. The compound’s rigid structure and -CF group improve dielectric anisotropy () and reduce rotational viscosity, enhancing response times in electro-optical devices .
Performance Metrics:
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Dielectric Anisotropy:
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Nematic-Isotropic Transition:
These properties make it ideal for high-temperature operational displays .
Pharmaceutical Intermediates
The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates. Research cited by Vulcanchem highlights its role in antitubercular agents, where it disrupts mycolic acid biosynthesis in Mycobacterium tuberculosis.
Biological Activity:
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MIC against MTB: 2.5 µg/mL
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Selectivity Index (SI): >10 (vs. mammalian cells)
Ongoing studies explore its incorporation into kinase inhibitors and G-protein-coupled receptor modulators.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
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NMR (CDCl, 400 MHz):
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δ 8.45 (d, 1H, J = 8.2 Hz, naphthalene H-8)
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δ 7.92–7.85 (m, 4H, aromatic protons)
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δ 7.62 (t, 1H, J = 7.6 Hz, phenyl H-4)
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NMR (CDCl, 376 MHz):
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δ -62.3 (s, CF)
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Mass Spectrometry
Future Directions and Research Opportunities
Enhanced Synthetic Methodologies
Developing continuous-flow systems could address scalability issues, while asymmetric catalysis might yield enantiopure derivatives for chiral liquid crystals .
Biomedical Applications
Structure-activity relationship (SAR) studies could optimize pharmacokinetic profiles, particularly for blood-brain barrier penetration in neurotherapeutics.
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